molecular formula C19H19N3O2S2 B6578613 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine CAS No. 1172253-03-0

4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine

Cat. No.: B6578613
CAS No.: 1172253-03-0
M. Wt: 385.5 g/mol
InChI Key: DNRURSVPBAFQBO-UHFFFAOYSA-N
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Description

4-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine (CAS: 1172253-03-0) is a heterocyclic compound with the molecular formula C₁₉H₁₉N₃O₂S₂ and a molecular weight of 385.5031 g/mol . Its structure combines a piperidine ring linked to a 1,3,4-thiadiazole moiety substituted with a 2-methoxyphenyl group at position 5 and a thiophene-2-carbonyl group at position 1. The 1,3,4-thiadiazole core is known for its electron-deficient nature and bioisosteric properties, which enhance pharmacological activity .

The compound’s synthesis likely involves multicomponent reactions, as evidenced by similar thiadiazole-piperidine derivatives (e.g., via condensation of thiophene carbonyl chloride with piperidine intermediates) .

Properties

IUPAC Name

[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-24-15-6-3-2-5-14(15)18-21-20-17(26-18)13-8-10-22(11-9-13)19(23)16-7-4-12-25-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRURSVPBAFQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine generally involves multi-step reactions starting from simple precursors. The process often includes the formation of the thiadiazole ring, which is then coupled with the piperidine and thiophene moieties. Typical reaction conditions might include:

  • Solvents: Ethanol, methanol, or dimethylformamide.

  • Catalysts: Acidic or basic catalysts like sulfuric acid or sodium hydroxide.

  • Temperature: Mild to moderate heating (40-100°C).

Industrial Production Methods

For industrial-scale production, optimization of the synthetic route is crucial. This often involves:

  • Using cost-effective and readily available starting materials.

  • Optimizing reaction conditions to maximize yield and minimize waste.

  • Implementing robust purification techniques like crystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine can undergo several types of chemical reactions:

  • Oxidation: The thiophene and methoxy groups can be selectively oxidized under controlled conditions.

  • Reduction: Reduction of the piperidine ring is possible using reducing agents like lithium aluminum hydride.

  • Substitution: The compound's aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Halogenating agents or organometallic reagents for introducing functional groups.

Major Products

  • Oxidation Products: Depending on the reaction conditions, oxidized derivatives of the thiophene or methoxy groups.

  • Reduction Products: Reduced forms of the piperidine or thiadiazole rings.

  • Substitution Products: Various derivatives with substituted aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is valuable as a building block for more complex molecules. Its versatile reactivity allows for the synthesis of diverse derivatives, which can be used in material science and catalysis.

Biology and Medicine

In biology and medicine, 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine has been investigated for its potential pharmacological properties. This includes:

  • Antibacterial and antifungal activities: Studies suggest that derivatives of this compound exhibit significant antimicrobial properties.

  • Anticancer properties: Research into the compound's ability to inhibit cancer cell growth is ongoing.

  • Neuroprotective effects: Some derivatives might offer protection against neurodegenerative diseases.

Industry

In industrial applications, this compound's derivatives are studied for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The compound's mechanism of action depends on its interaction with molecular targets. For example:

  • Antimicrobial Activity: It is believed to disrupt microbial cell membranes or interfere with essential enzymes.

  • Anticancer Activity: It may inhibit specific pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.

  • Neuroprotective Activity: Potential mechanisms include the inhibition of oxidative stress and modulation of neuroinflammatory pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Activities

Compound Name/ID Core Structure Substituents/Modifications Biological Activity Reference
Target Compound 1,3,4-Thiadiazole-Piperidine 2-Methoxyphenyl, Thiophene-2-carbonyl Not explicitly reported
IIa (CAS: Not provided) 1,3,4-Thiadiazole-Bipiperidine 5-Nitrofuran-2-yl, Bipiperidinyl Leishmanicidal (IC₅₀: ~3.2 μM)
IIc (CAS: Not provided) 1,3,4-Thiadiazole-Piperidine 1-Methyl-5-nitroimidazole, Piperidinyl Leishmanicidal (IC₅₀: ~2.8 μM)
3-((5-(2-chlorophenyl)-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione Oxadiazole-Thiazolidine 2-Chlorophenyl, Thiazolidinedione Antidiabetic (PPAR-γ agonist)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl, Amine Insecticidal/Fungicidal
Egalognastat (CAS: 1884154-02-2) 1,3,4-Thiadiazole-Piperazine Acetamide, Benzodioxolyl-ethyl O-GlcNAcase Inhibitor

Key Observations:

Leishmanicidal Activity : Analogues IIa and IIc (from ) share the thiadiazole-piperidine scaffold but replace the thiophene-carbonyl group with nitrofuran or nitroimidazole moieties. These substitutions enhance antiparasitic activity, suggesting that electron-withdrawing groups (e.g., nitro) improve efficacy against Leishmania spp. .

Antimicrobial Potential: The title compound’s thiophene-carbonyl group is structurally akin to antimicrobial thiadiazole derivatives (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol in cephalosporins) . However, its methoxyphenyl substituent may reduce cytotoxicity compared to halogenated analogues .

Enzyme Inhibition : Egalognastat () demonstrates that piperazine-linked thiadiazoles can target enzymes like O-GlcNAcase, highlighting the scaffold’s versatility in drug design.

Key Observations:

  • Synthetic Efficiency : The target compound’s synthesis is inferred to follow routes similar to , where thiol-thiadiazole nucleophilic substitution achieves high yields (e.g., 84% in piperidin-4-one derivatives).

Pharmacological Gaps and Opportunities

  • The lack of explicit activity data for the target compound underscores the need for in vitro screening against protozoal (e.g., Leishmania), bacterial, and cancer cell lines.
  • Structural optimization could include introducing nitro or trifluoromethyl groups to enhance bioactivity, as seen in IIc and egalognastat .

Biological Activity

The compound 4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine is a novel derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H15N3O3S
  • Molecular Weight : 341.38 g/mol
  • CAS Number : 701227-09-0

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have highlighted the potential of thiadiazole derivatives in cancer treatment. The compound has shown promising in vitro cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
    Cell LineIC50 (µg/mL)
    MCF-70.28
    HepG29.6
    The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest at the S and G2/M phases, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspase 9 in treated cells .
  • Mechanism of Action
    • The mechanism by which this compound exerts its anticancer effects involves several pathways:
      • Inhibition of DNA Synthesis : Thiadiazole derivatives have been reported to inhibit RNA and DNA synthesis without affecting protein synthesis .
      • Targeting Key Kinases : The heteroatoms in the thiadiazole ring can interact with biological targets involved in tumorigenesis .
      • Cell Cycle Modulation : The compound induces cell cycle arrest, which is crucial for halting the proliferation of cancer cells.
  • Selectivity and Toxicity
    • Selectivity studies indicate that the compound exhibits higher cytotoxicity towards cancerous cells compared to normal mammalian cells (Vero cells), suggesting its potential as a targeted therapy with minimal side effects .

Case Studies

  • In Vitro Studies
    • A study evaluating various thiadiazole derivatives demonstrated that modifications to the piperidine ring significantly enhanced anticancer activity. For instance, substituting certain groups increased potency against MCF-7 cells from an IC50 of 10.10 µg/mL to as low as 2.32 µg/mL for optimized derivatives .
  • In Vivo Studies
    • In vivo experiments using tumor-bearing mice models have shown that the compound can effectively target sarcoma cells, supporting its potential application in clinical settings .

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